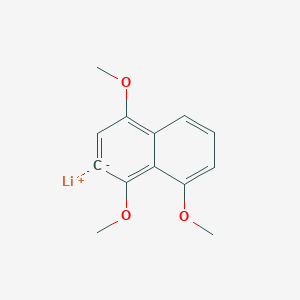
1,1,1-Trichlorodec-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichlorodec-4-en-2-ol is an organic compound characterized by the presence of three chlorine atoms attached to the first carbon atom, a double bond between the fourth and fifth carbon atoms, and a hydroxyl group on the second carbon atom. This compound is part of the broader class of organochlorine compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichlorodec-4-en-2-ol can be achieved through several methods. One common approach involves the chlorination of dec-4-en-2-ol. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. Initially, dec-4-en-2-ol is synthesized through the hydration of dec-4-yne. This intermediate is then subjected to chlorination using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichlorodec-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups, such as ethers or amines.
Applications De Recherche Scientifique
1,1,1-Trichlorodec-4-en-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organochlorine compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, such as its use as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichlorodec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. Additionally, the compound’s chlorinated structure allows it to penetrate cell membranes, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but a simpler structure.
1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chlorine atom positions.
1,1,1-Trichloropropane: Another organochlorine compound with three chlorine atoms on the first carbon atom.
Uniqueness
1,1,1-Trichlorodec-4-en-2-ol is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group This structure provides distinct chemical properties and reactivity compared to simpler organochlorine compounds
Propriétés
Numéro CAS |
90464-77-0 |
|---|---|
Formule moléculaire |
C10H17Cl3O |
Poids moléculaire |
259.6 g/mol |
Nom IUPAC |
1,1,1-trichlorodec-4-en-2-ol |
InChI |
InChI=1S/C10H17Cl3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h6-7,9,14H,2-5,8H2,1H3 |
Clé InChI |
IAOOLYGZUNWHPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
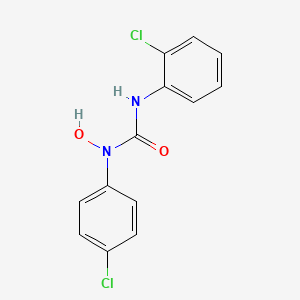
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
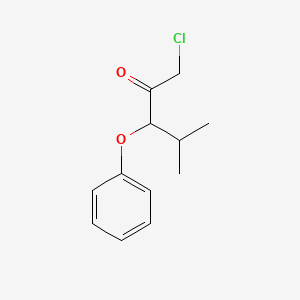

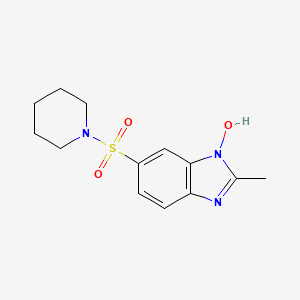
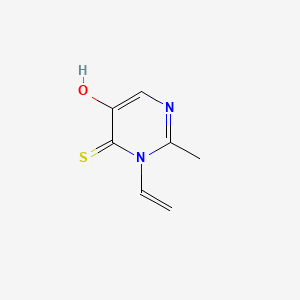
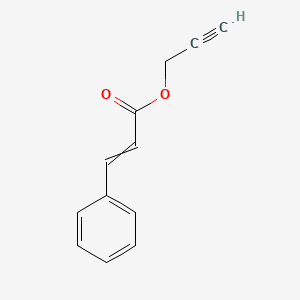
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

